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Abstract
The blood group H antigen, a seemingly simple disaccharide, forms the fundamental building

block for the ABO blood group system, the most critical system in transfusion medicine. Its

discovery, born from the investigation of a rare blood phenotype, unraveled a new layer of

complexity in human genetics and glycobiology. This technical guide provides a comprehensive

overview of the discovery, biochemical nature, genetic basis, and clinical significance of the H

disaccharide. It further details the experimental protocols crucial for its identification and

characterization, and presents this information through structured data and visual workflows to

support researchers and professionals in the field.

Discovery and Historical Context
The journey to understanding the H antigen began with a clinical puzzle. In 1952, Dr. Y. M.

Bhende and his colleagues in Bombay (now Mumbai), India, encountered patients whose red

blood cells were not agglutinated by anti-A, anti-B, or anti-A,B sera, initially suggesting they

belonged to blood group O.[1][2] However, their serum agglutinated the red blood cells of all

ABO phenotypes, including group O.[1][3] This paradoxical finding led to the identification of a

new, rare blood type, aptly named the "Bombay phenotype" (Oh).[1][2][3]
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Subsequent research by pioneers like Winifred Watkins and Walter Morgan in the 1950s and

60s elucidated the biochemical and genetic basis of this phenomenon.[4][5][6] They

established that the Bombay phenotype results from the absence of a precursor substance,

which they termed the H antigen.[2][5] This pivotal work revealed that the A and B antigens are

not synthesized de novo but are modifications of the H antigen.[3][7][8] Individuals with the

Bombay phenotype lack the H antigen and therefore cannot produce A or B antigens, even if

they possess the genes for the A and B glycosyltransferases.[1]

Biochemical Structure and Synthesis
The H antigen is a carbohydrate structure present on glycoproteins and glycolipids on the

surface of red blood cells and other tissues.[3][9] The minimal requirement for H antigenicity is

a terminal disaccharide composed of L-fucose linked to D-galactose (Fucα1-2Gal).[3][9]

The synthesis of the H antigen is catalyzed by a specific type of enzyme called an α-1,2-

fucosyltransferase.[2][3][10] This enzyme transfers an L-fucose sugar from a donor molecule,

guanosine diphosphate-fucose (GDP-fucose), to the terminal galactose of a precursor

oligosaccharide chain.[11] There are several types of precursor chains, leading to different

types of H antigens, with type 2 chains being predominant on red blood cells.[12][13]

Genetic Basis: The H and Se Loci
The production of the α-1,2-fucosyltransferases responsible for H antigen synthesis is

governed by two closely linked genes on chromosome 19: FUT1 (H locus) and FUT2 (Se

locus).[1][14]

FUT1 (H locus): This gene encodes the α-1,2-fucosyltransferase 1 (FUT1), which is primarily

expressed in hematopoietic cells and is responsible for the synthesis of the H antigen on red

blood cells.[3][12] Individuals with at least one functional FUT1 allele (genotypes HH or Hh)

will produce H antigen on their erythrocytes. The Bombay phenotype arises from inheriting

two non-functional h alleles (hh genotype), leading to a lack of H antigen on red blood cells.

[1][3]

FUT2 (Se locus): This gene encodes the α-1,2-fucosyltransferase 2 (FUT2), which is

expressed in secretory glands.[1][3] This enzyme is responsible for the synthesis of a soluble

form of the H antigen found in bodily fluids such as saliva, tears, and milk.[1][2] Individuals
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with at least one functional FUT2 allele are known as "secretors" and will have soluble H

antigen (and soluble A and/or B antigens if they have the corresponding genes). Individuals

with two non-functional se alleles (sese genotype) are "non-secretors" and do not have

soluble H antigen in their secretions.[1]

Clinical and Biological Significance
The H antigen and its genetic determinants have profound clinical and biological implications.

Foundation of the ABO Blood Group System
The H antigen is the essential precursor for the A and B antigens.[3][7][8] The enzymes

encoded by the A and B alleles of the ABO gene, N-acetylgalactosaminyltransferase and D-

galactosyltransferase respectively, modify the H antigen by adding a specific sugar to its

structure. Individuals with blood group O have unmodified H antigen on their red blood cells.[3]

[8] The amount of H antigen varies depending on the ABO blood group, with the highest

concentration found in group O individuals and the lowest in group A1B individuals.[5][8][15]

The Bombay Phenotype and Transfusion Medicine
Individuals with the Bombay phenotype (hh) lack the H antigen on their red blood cells and,

consequently, also lack A and B antigens.[1][3] Their serum contains potent, naturally occurring

anti-A, anti-B, and anti-H antibodies.[16] The presence of anti-H is of major clinical significance.

If a person with the Bombay phenotype is transfused with blood from a "universal donor" (group

O), which is rich in H antigen, a severe and potentially fatal acute hemolytic transfusion

reaction can occur.[3][16] Therefore, individuals with the Bombay phenotype can only receive

blood from other individuals with the same rare phenotype.[1][3]

Para-Bombay Phenotype
A related, but distinct, phenotype is the para-Bombay phenotype. In this case, individuals have

a weak expression of the H antigen on their red blood cells.[3][15] They may or may not have H

antigen in their saliva, depending on their FUT2 genotype.[3] Their serum typically contains

anti-H.

Other Biological Roles
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Beyond its role in the ABO blood group system, the H antigen and related fucosylated

structures are involved in various biological processes, including cell adhesion and as

receptors for microorganisms.[1]

Quantitative Data
The following tables summarize key quantitative data related to the H antigen.

Table 1: Prevalence of the Bombay (Oh) Phenotype

Population Estimated Frequency Citation(s)

India (in and around Mumbai) 1 in 10,000 [3][16]

Europe 1 in 1,000,000 [3]

Taiwan 1 in 8,000 [3]

Table 2: Relative Amount of H Antigen on Red Blood Cells by ABO Phenotype

ABO Phenotype
Relative Amount of H
Antigen

Citation(s)

O Highest [3][5][8][15]

A2 High [5][8][15]

B Intermediate [5][8][15]

A2B Intermediate [5][8][15]

A1 Low [5][8][15]

A1B Lowest [5][8][15]

Experimental Protocols
The following are detailed methodologies for key experiments involved in the identification and

characterization of the H antigen and related phenotypes.
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Hemagglutination Assay for Blood Group Typing
This is a fundamental serological technique to determine the ABO blood group and the

presence of unexpected antibodies.

Principle: Red blood cells carrying a specific antigen will clump together (agglutinate) when

mixed with serum containing the corresponding antibody.[16]

Materials:

Patient's whole blood sample (anticoagulated)

Commercially available anti-A, anti-B, and anti-D sera

Known A1 and B red blood cells (for reverse typing)

Glass slides or microtiter plates

Pipettes

Centrifuge (for tube method)

Procedure (Slide Method):

Place one drop of anti-A serum and one drop of anti-B serum on separate areas of a clean

glass slide.

Add one drop of the patient's whole blood to each drop of antiserum.

Mix the blood and antiserum using a clean applicator stick for each.

Gently rock the slide for two minutes and observe for agglutination.

Interpretation:

Agglutination with anti-A only: Blood group A

Agglutination with anti-B only: Blood group B
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Agglutination with both anti-A and anti-B: Blood group AB

No agglutination with either anti-A or anti-B: Blood group O

Ulex europaeus Lectin Test for H Antigen
The lectin from the gorse plant, Ulex europaeus, specifically binds to the L-fucose residue of

the H antigen.

Principle:Ulex europaeus lectin will agglutinate red blood cells that possess the H antigen.

[11][13][15]

Materials:

Patient's red blood cells (washed suspension)

Anti-H lectin (Ulex europaeus extract)

Positive control (Group O red blood cells)

Negative control (for Bombay phenotype, if available)

Test tubes

Centrifuge

Procedure (Tube Method):

Prepare a 2-5% suspension of the patient's washed red blood cells in saline.

Place one drop of anti-H lectin into a labeled test tube.

Add one drop of the patient's red blood cell suspension to the tube.

Mix and centrifuge for 15-30 seconds at 1000g.

Gently resuspend the cell button and observe for agglutination.

Interpretation:
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Agglutination: H antigen is present.

No agglutination: H antigen is absent (suggestive of Bombay phenotype).

Absorption-Elution Technique
This is a highly sensitive method used to detect weakly expressed antigens on red blood cells

or to identify antibodies in a serum sample.

Principle: Antibodies are first incubated with red blood cells to allow for binding (absorption).

Unbound antibodies are washed away. The bound antibodies are then detached from the red

blood cells (elution), usually by heating, and the resulting eluate is tested against a panel of

known red blood cells to identify the antibody specificity.[1][10][14]

Materials:

Patient's red blood cells and serum

Panel of known reagent red blood cells

Saline

Water bath at 56°C

Centrifuge

Test tubes

Procedure:

Absorption: Incubate the patient's serum with their thoroughly washed red blood cells (or

with known red blood cells if identifying an antibody in the serum) at an appropriate

temperature to allow antibody binding.

Wash the red blood cells extensively with cold saline to remove all unbound antibodies.

Elution: Add a small volume of saline or a special eluting solution to the washed red blood

cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://prezi.com/jfunnhd_tir5/absorption-elution-technique/
https://www.researchgate.net/publication/300758317_Chapter-18_Absorption_and_Elution_For_Weak_Subgroups_of_A_or_B
https://study.com/academy/lesson/absorption-elution-technique-definition-method.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the tube in a 56°C water bath for 10 minutes to dissociate the antibodies from the

red blood cells.

Immediately centrifuge the tube at high speed and transfer the supernatant (the eluate) to

a clean test tube.

Testing the Eluate: Test the eluate against a panel of known red blood cells using standard

hemagglutination techniques to identify the specificity of the eluted antibody.

Fucosyltransferase Activity Assay
This assay measures the enzymatic activity of fucosyltransferases, such as FUT1 and FUT2.

Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged fucose

from a donor substrate (e.g., GDP-[¹⁴C]fucose) to an acceptor oligosaccharide. The amount

of incorporated label is proportional to the enzyme activity.[3]

Materials:

Enzyme source (e.g., cell lysate, purified recombinant enzyme)

Acceptor substrate (e.g., a synthetic oligosaccharide with a terminal galactose)

Donor substrate (e.g., GDP-[¹⁴C]fucose)

Reaction buffer (containing appropriate pH and divalent cations like Mn²⁺)

Method for separating the product from the unreacted substrate (e.g., chromatography)

Scintillation counter (for radiolabeled assays) or fluorometer (for fluorescent assays)

Procedure (General):

Prepare a reaction mixture containing the enzyme source, acceptor substrate, and

reaction buffer.

Initiate the reaction by adding the donor substrate (e.g., GDP-[¹⁴C]fucose).

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
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Stop the reaction (e.g., by adding EDTA or by boiling).

Separate the fucosylated product from the unreacted GDP-fucose using a suitable

chromatographic method (e.g., HPLC, ion-exchange chromatography).

Quantify the amount of radioactivity or fluorescence in the product fraction to determine

the enzyme activity.

Anti-H Antibody Titer Measurement
This protocol determines the concentration of anti-H antibodies in a patient's serum.

Principle: A serial dilution of the patient's serum is prepared and each dilution is tested

against group O red blood cells (which are rich in H antigen). The titer is the reciprocal of the

highest dilution that causes visible agglutination.[17][18]

Materials:

Patient's serum

Group O red blood cells (as a 2-5% suspension in saline)

Saline

Test tubes or microtiter plate

Pipettes

Procedure:

Label a series of test tubes (e.g., 1 through 10).

Add an equal volume of saline to all tubes except the first one.

Add the same volume of the patient's serum to the first tube.

Perform a serial two-fold dilution by transferring the same volume of serum from the first

tube to the second, mixing, then transferring from the second to the third, and so on.

Discard the excess volume from the last tube.
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Add an equal volume of the group O red blood cell suspension to each tube.

Mix and incubate at the appropriate temperature (room temperature or 37°C, depending

on the suspected antibody class).

Centrifuge and examine for agglutination.

Interpretation: The antibody titer is reported as the reciprocal of the highest dilution of serum

that shows a positive agglutination reaction.

Visualizations
The following diagrams illustrate key concepts related to the H disaccharide.

Precursor Oligosaccharide H Antigen Synthesis

ABO Antigen Synthesis

Gal-GlcNAc-R FUT1 (H gene) Fuc-Gal-GlcNAc-R
(H Antigen)

Adds Fucose
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(B gene)

No modification
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GalNAc-Fuc-Gal-GlcNAc-R
(A Antigen)

Adds GalNAc

Gal-Fuc-Gal-GlcNAc-R
(B Antigen)

Adds Galactose

Click to download full resolution via product page

Caption: Biosynthesis of the H, A, and B blood group antigens.
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Caption: Experimental workflow for the investigation of a suspected Bombay phenotype.
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Genetic Loci on Chromosome 19

Resulting Phenotypes
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Caption: Logical relationship between FUT1/FUT2 genes and H antigen expression.

Conclusion
The discovery and characterization of the blood group H disaccharide have been

instrumental in advancing our understanding of immunohematology, genetics, and

glycobiology. From resolving a rare blood typing anomaly to revealing the fundamental

biosynthetic pathway of the ABO antigens, the significance of the H antigen cannot be

overstated. For researchers and clinicians, a thorough understanding of its properties and the

methodologies for its detection is crucial for ensuring patient safety in transfusion medicine and

for exploring its broader roles in human health and disease. This guide provides a foundational

resource to support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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